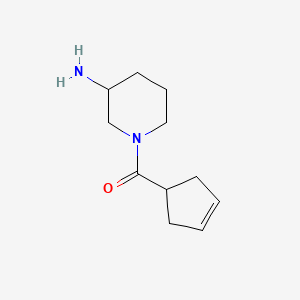
5-アミノ-4,4-ジメチルペンタン酸
説明
5-Amino-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid with an amino group (-NH2) attached to the fifth carbon atom and two methyl groups (-CH3) attached to the fourth carbon atom. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4,4-dimethylpentanoic acid with ammonia under specific conditions. The reaction typically involves heating the acid with ammonia in the presence of a catalyst to facilitate the formation of the amino group.
Industrial Production Methods: On an industrial scale, the compound can be produced through a multi-step synthesis process starting from simpler precursors such as butane or isobutene. The process involves several chemical reactions, including oxidation, reduction, and amination, to achieve the desired structure.
Types of Reactions:
Oxidation: 5-Amino-4,4-dimethylpentanoic acid can undergo oxidation reactions to form various oxidized products, such as amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated derivatives, amides
科学的研究の応用
5-Amino-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a substrate in enzymatic studies to understand the activity of various enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 5-Amino-4,4-dimethylpentanoic acid is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . It binds to and modulates sestrin2 , a leucine amino acid sensor and upstream regulatory pathway .
Mode of Action
5-Amino-4,4-dimethylpentanoic acid directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This interaction results in the activation of mTORC1, leading to various downstream effects.
Biochemical Pathways
The mTORC1 pathway is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects . Activation of this pathway leads to increased mTORC1 signaling and synaptogenesis in the mPFC .
Pharmacokinetics
It is known that the compound is orally active .
Result of Action
A single oral dose of 5-Amino-4,4-dimethylpentanoic acid has been found to increase mTORC1 signaling and produce synaptogenesis in the mPFC . It also induces rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .
Action Environment
It is known that the antidepressant effects following a single dose of the compound are long-lasting, with a duration of up to 7 days .
類似化合物との比較
3-Amino-4,4-dimethylpentanoic acid: This compound is structurally similar but has the amino group attached to the third carbon atom instead of the fifth.
2,4-Dimethylpentanoic acid: This compound lacks the amino group and has methyl groups at the second and fourth carbon atoms.
L-\u03B1-Neopentylglycine:
Uniqueness: 5-Amino-4,4-dimethylpentanoic acid is unique due to its specific placement of the amino group and methyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
5-amino-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPIRGTHFYVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)


amine](/img/structure/B1466212.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)



